molecular formula C10H12BrNO3 B1469414 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide CAS No. 1309682-36-7

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide

Cat. No. B1469414
CAS RN: 1309682-36-7
M. Wt: 274.11 g/mol
InChI Key: YHZFSPXYRUYTOA-UHFFFAOYSA-N
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Description

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide (4-Br-HE-3-MeO-BzA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a brominated derivative of N-hydroxyethylbenzamide, a class of compounds known for their wide range of biological activities. 4-Br-HE-3-MeO-BzA has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its potential to be used as an anti-cancer drug.

Scientific Research Applications

4-Br-HE-3-MeO-BzA has been studied for its potential applications in scientific research. It has been found to modulate the activity of several enzymes and receptors, including protein kinase C, cyclooxygenase-2, and the serotonin 5-HT2A receptor. In addition, it has been investigated for its potential to be used as an anti-cancer drug.

Mechanism of Action

The exact mechanism of action of 4-Br-HE-3-MeO-BzA is not fully understood. However, it is believed that its brominated structure allows it to interact with several enzymes and receptors, thus modulating their activity. For example, it has been found to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. In addition, it has been shown to inhibit the activity of the cyclooxygenase-2 enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Br-HE-3-MeO-BzA are still being studied. However, it has been found to modulate the activity of several enzymes and receptors, as well as to have anti-cancer properties. In addition, it has been shown to have anti-inflammatory and analgesic effects, as well as to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

4-Br-HE-3-MeO-BzA has several advantages for use in laboratory experiments. It is a relatively stable compound, and its synthesis is relatively straightforward. In addition, it has been found to modulate the activity of several enzymes and receptors, thus making it a useful tool for studying the biological effects of these molecules. However, it also has some limitations. For example, it is a relatively expensive compound, and its exact mechanism of action is still not fully understood.

Future Directions

There are several potential future directions for 4-Br-HE-3-MeO-BzA. Further research could be conducted to better understand its mechanism of action, as well as to explore its potential applications in the treatment of various diseases. In addition, further studies could be conducted to investigate its potential as an anti-cancer drug, as well as to explore its potential to modulate the activity of other enzymes and receptors. Finally, research could be conducted to explore its potential as a tool for studying the biological effects of various molecules.

properties

IUPAC Name

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-15-9-6-7(2-3-8(9)11)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZFSPXYRUYTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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